molecular formula C10H7ClN2O B1454166 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole CAS No. 1311318-06-5

3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole

Cat. No. B1454166
CAS RN: 1311318-06-5
M. Wt: 206.63 g/mol
InChI Key: ADPSQMAAMIQCIS-UHFFFAOYSA-N
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Description

The compound “3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole” is likely to be an organic compound containing a 1,2,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, one nitrogen atom, one oxygen atom, and another nitrogen atom . The 3-Chlorophenyl group suggests the presence of a phenyl ring (a derivative of benzene) with a chlorine atom attached. The 5-ethenyl group indicates the presence of a vinyl group (ethenyl), which is a derivative of ethene (commonly known as ethylene).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the 3-Chlorophenyl group, and the 5-ethenyl group . The presence of these functional groups would influence the compound’s chemical behavior and reactivity.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The 1,2,4-oxadiazole ring might participate in nucleophilic or electrophilic substitution reactions. The chlorine atom on the phenyl ring could be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-oxadiazole ring could contribute to its stability and reactivity . The chlorine atom could influence its polarity and solubility.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

The synthesis and characterization of new heterocyclic compounds based on 1,3,4-oxadiazole frameworks have been extensively studied. One approach involves the synthesis of compounds by reacting hydrazine hydrate with ethylthio-1,3,4-oxadiazole derivatives, leading to several fused heterocyclic compounds. These compounds were characterized using various analytical techniques, showcasing their potential in the development of novel chemical entities (Abbas, Hussain, & Shakir, 2017).

Crystal Structure Analysis

Crystal structure analysis of new compounds containing 1,3,4-oxadiazole units has provided insights into their molecular geometry and interactions. Studies have shown that the oxadiazole, olefinic bond, and benzene rings in these molecules are almost coplanar, facilitating π–π stacking interactions. This structural information is crucial for understanding the photoluminescence properties of these compounds and their potential applications in materials science (Yu et al., 2002).

Antibacterial Activity

The antibacterial potential of 1,3,4-oxadiazole derivatives has been evaluated against various bacterial strains. N'-substituted acetohydrazide derivatives exhibited moderate antibacterial activity, highlighting the potential of oxadiazole compounds in the development of new antimicrobial agents (Rehman et al., 2016).

Antimicrobial and Toxicity Evaluation

Studies on the antimicrobial activity and toxicity of 1,2,4-oxadiazoles have shown that these compounds possess significant antimicrobial properties with low toxicity towards brine shrimp. This suggests their potential for further exploration as safe antimicrobial agents (Machado et al., 2005).

Novel Synthetic Approaches

Efficient synthetic methodologies for 1,3,4-oxadiazoles conjugated to heteroaromatic rings via an ethenyl linker have been developed. These methods offer a novel approach to synthesizing oxadiazole derivatives, expanding the toolkit available for chemists working in the field of heterocyclic chemistry (Kudelko & Jasiak, 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Chlorinated compounds can be hazardous and require careful handling .

Future Directions

The compound could be of interest in various fields, including medicinal chemistry, due to the biological activity associated with 1,2,4-oxadiazoles and chlorophenyl compounds . Further studies could explore its potential applications and optimize its synthesis.

Biochemical Analysis

Biochemical Properties

3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative phosphorylation, such as ATP synthase . By acting as an inhibitor, this compound disrupts the normal function of these enzymes, leading to alterations in cellular energy metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause mitochondrial dysfunction by altering the proton gradient across the mitochondrial membrane . This disruption can lead to changes in ATP production, affecting overall cellular energy levels and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an ionophore, facilitating the transport of ions across cellular membranes . This action can inhibit or activate various enzymes, leading to changes in gene expression and cellular responses. The compound’s ability to disrupt mitochondrial function is particularly noteworthy, as it can lead to increased oxidative stress and apoptosis in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained mitochondrial dysfunction and altered cellular metabolism . Additionally, the degradation products of this compound may have their own biological activities, further complicating its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular metabolism and increased lifespan in certain organisms . At high doses, it can cause toxic or adverse effects, including mitochondrial damage, oxidative stress, and cell death. These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels within cells. For instance, by inhibiting ATP synthase, the compound can reduce ATP production, leading to changes in energy metabolism and cellular homeostasis . Additionally, its interactions with other metabolic enzymes can further modulate cellular metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, its ability to act as an ionophore allows it to cross cellular membranes and accumulate in mitochondria, where it exerts its primary effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in mitochondria, where it disrupts the proton gradient and affects ATP production . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its overall biological activity.

properties

IUPAC Name

3-(3-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPSQMAAMIQCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC(=NO1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244456
Record name 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1311318-06-5
Record name 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311318-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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